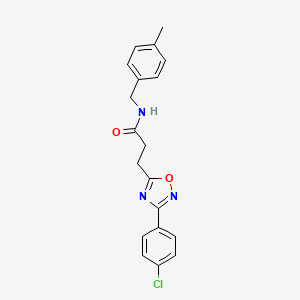
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities.
作用机制
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways and enzymes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide have been studied extensively. Some of the effects include:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
2. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, leading to their death.
3. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
实验室实验的优点和局限性
The advantages and limitations of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide for lab experiments include:
Advantages:
1. High purity: This compound can be synthesized with high purity, making it suitable for various lab experiments.
2. Potent biological activities: This compound exhibits potent biological activities, making it a potential candidate for various research applications.
Limitations:
1. Limited solubility: This compound has limited solubility in water, making it difficult to use in certain experiments.
2. Limited stability: This compound is not very stable under certain conditions, making it difficult to store and handle.
未来方向
There are several future directions for the research of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide. Some of the directions include:
1. Development of new drugs: This compound can be used as a lead compound for the development of new drugs with potent biological activities.
2. Study of its mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
3. Study of its pharmacokinetics: Further studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is a chemical compound that exhibits potent biological activities, making it a potential candidate for various research applications. The synthesis method of this compound is simple and yields a high purity product. Further studies are needed to fully understand the mechanism of action and pharmacokinetics of this compound. With its potential applications in the development of new drugs, this compound holds promise for future research.
合成方法
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 2-bromo-1-(4-methylbenzyl)propan-1-one to form the desired product. The reaction proceeds under mild conditions and yields a high purity product.
科学研究应用
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide has been found to exhibit various biological activities, making it a potential candidate for scientific research. Some of the research applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that this compound has potent anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
2. Anticancer activity: This compound has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
3. Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-2-4-14(5-3-13)12-21-17(24)10-11-18-22-19(23-25-18)15-6-8-16(20)9-7-15/h2-9H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDNECBBWMQYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

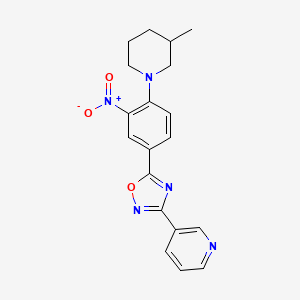
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
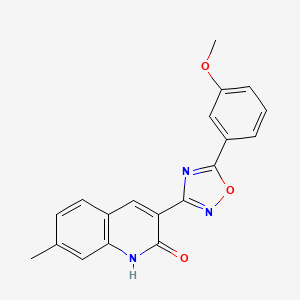
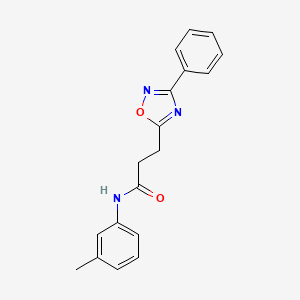
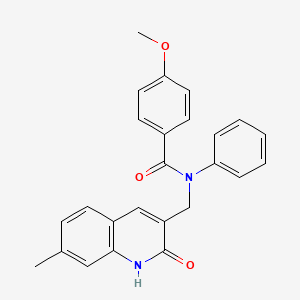

![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)
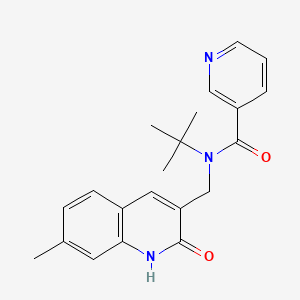

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)



